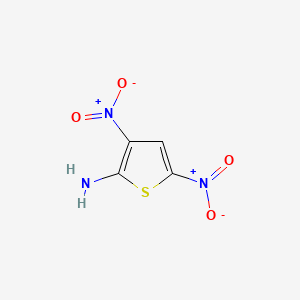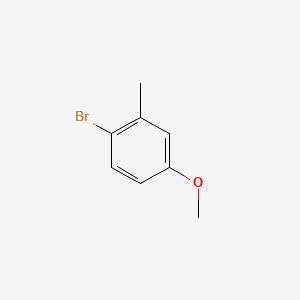
3-Bromo-2-methylaniline
概要
説明
3-Bromo-2-methylaniline (3-BMA) is a chemical compound consisting of a bromine atom, a methyl group, and an aniline group. It has a wide range of applications in organic chemistry, pharmaceuticals, and other scientific research. 3-BMA has been extensively studied for its synthesis methods, mechanisms of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
科学的研究の応用
Synthesis and Optical Properties : 3-Bromo-2-methylaniline has been utilized in the synthesis of various compounds. For instance, it's used in the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions. These compounds exhibit significant non-linear optical properties, making them potentially useful in the field of optoelectronics and photonics. Density functional theory (DFT) studies on these compounds provide insights into their structural characteristics and reactivity descriptors like ionization energy, electron affinity, and chemical hardness (Rizwan et al., 2021).
Pharmaceutical Synthesis : In pharmaceutical research, this compound is employed in the synthesis of complex molecules. For example, it's used in the multikilogram-scale synthesis of a biphenyl carboxylic acid derivative, where its reaction with other compounds under specific conditions produces medically relevant compounds (Ennis et al., 1999).
Electrochemical Studies : The electrochemical behavior of substituted anilines, including this compound, has been extensively studied. These studies focus on understanding the decomposition pathways and reaction mechanisms of these compounds in various environments. Such research is crucial for developing new electrochemical processes and materials (Arias et al., 1990).
Material Science and Dye Synthesis : this compound is key in synthesizing black fluorane dye, a crucial component in manufacturing thermal papers. Innovative techniques, like continuous homogeneous bromination in a modular microreaction system, have been developed to synthesize 4-bromo-3-methylanisole, a related compound, with high efficiency and selectivity (Xie et al., 2020).
Environmental Studies : This compound also finds relevance in environmental studies. For instance, the presence of 4-methylaniline and its derivatives in surface waters has been monitored and studied, indicating the environmental impact and behavior of such compounds (Wegman & Korte, 1981).
Safety and Hazards
3-Bromo-2-methylaniline is harmful if swallowed and toxic in contact with skin . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
3-Bromo-2-methylaniline is a biochemical reagent . It is a 3-halo-2-methylaniline derivative It is suggested that it might have affinity towards bruton’s tyrosine kinase (btk) , a promising target for the treatment of multiple diseases such as B cell malignances, asthma, and rheumatoid arthritis .
Mode of Action
Given its potential affinity towards btk , it might interact with this kinase, leading to changes in the kinase’s activity and subsequent downstream effects
Biochemical Pathways
If it indeed targets BTK , it could potentially affect pathways involving B cells and immune response
Result of Action
If it targets BTK , it could potentially influence the function of B cells and the immune response
Action Environment
Safety data suggests that it should be used only outdoors or in a well-ventilated area . It is also noted that contact with skin and eyes should be avoided, and protective clothing, gloves, safety glasses, and dust respirators should be worn when handling this compound .
生化学分析
Biochemical Properties
3-Bromo-2-methylaniline plays a significant role in biochemical reactions, particularly in the synthesis of more complex organic molecules. It is known to interact with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, this compound can act as a substrate for certain cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. These interactions often involve the formation of covalent bonds between the compound and the active sites of the enzymes, leading to changes in enzyme activity and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure time. At lower concentrations, it can modulate cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. This modulation can lead to changes in gene expression and cellular metabolism, influencing cell proliferation, differentiation, and apoptosis. At higher concentrations, this compound may induce cytotoxic effects, leading to cell death through mechanisms such as oxidative stress and disruption of cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules within the cell. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, this compound can inhibit the activity of certain kinases, leading to alterations in phosphorylation states of target proteins and subsequent changes in cellular signaling pathways. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or exposure to light. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxic effects such as liver and kidney damage, neurotoxicity, and hematological changes. Threshold effects have been observed, where a specific dosage level leads to a significant increase in adverse outcomes. These studies highlight the importance of dose optimization to minimize toxicity while achieving the desired biochemical effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The compound can also undergo conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its excretion from the body. These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in particular cellular compartments. The distribution of this compound can affect its bioavailability and the extent of its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to various organelles, including the mitochondria, endoplasmic reticulum, and nucleus, where it exerts its biochemical effects. Targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, influencing its activity and function within the cell .
特性
IUPAC Name |
3-bromo-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILVSKMKMOJHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203792 | |
| Record name | 3-Bromo-o-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55289-36-6 | |
| Record name | 3-Bromo-2-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55289-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-o-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055289366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-o-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMO-O-TOLUIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM496N698A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



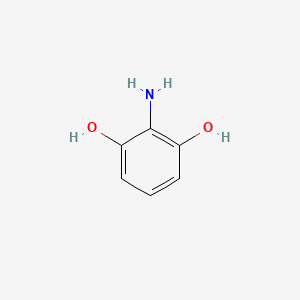
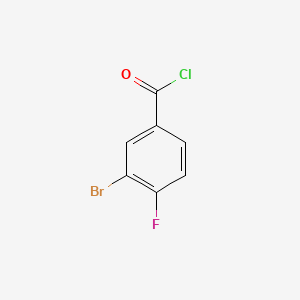

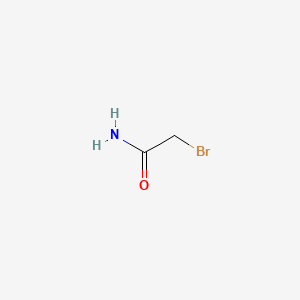
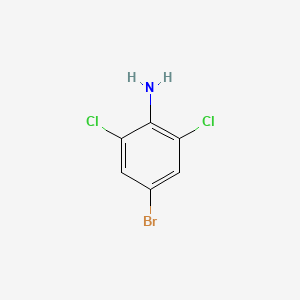
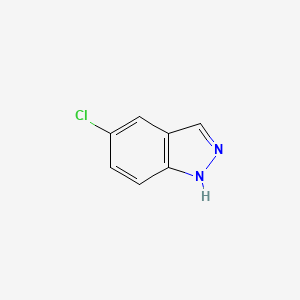
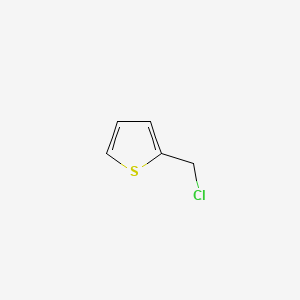
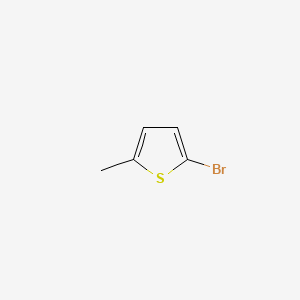
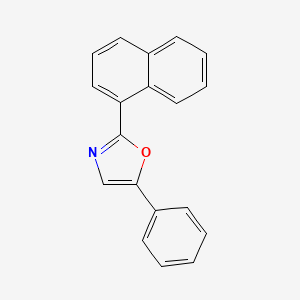

![1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one](/img/structure/B1266117.png)
